molecular formula C24H32F3N3O13 B13901732 2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine

2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine

Cat. No.: B13901732
M. Wt: 627.5 g/mol
InChI Key: NPJHSWNPVIJJGQ-IWUSFQELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine (hereafter referred to by its common abbreviation, ATB-BMPA, as per historical literature ) is a cell-impermeant, exofacial photoaffinity label designed to study glucose transporters (GLUT proteins). Its structure features two D-mannose moieties symmetrically linked to a central propylamine backbone via benzoyl and azitrifluoroethyl groups. This design enables selective binding to the extracellular glucose-binding site of facilitative glucose transporters, particularly GLUT1 and GLUT4 .

ATB-BMPA has been pivotal in elucidating transporter trafficking and conformational changes. For example, it stabilizes the outward-facing conformation of GLUT1, rendering the transporter resistant to proteolysis by trypsin and thermolysin . Its photolabile azide group allows covalent crosslinking upon UV irradiation, enabling precise quantification of cell-surface GLUT4 in insulin-responsive tissues like skeletal muscle and adipocytes .

Properties

Molecular Formula

C24H32F3N3O13

Molecular Weight

627.5 g/mol

IUPAC Name

N-[1,3-bis[[(2S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide

InChI

InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)10-3-1-9(2-4-10)20(37)28-11(7-40-18-12(5-31)42-21(38)16(35)14(18)33)8-41-19-13(6-32)43-22(39)17(36)15(19)34/h1-4,11-19,21-22,31-36,38-39H,5-8H2,(H,28,37)/t11?,12-,13-,14-,15-,16+,17+,18?,19?,21?,22?/m0/s1

InChI Key

NPJHSWNPVIJJGQ-IWUSFQELSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NC(COC2[C@@H](OC([C@@H]([C@@H]2O)O)O)CO)COC3[C@@H](OC([C@@H]([C@@H]3O)O)O)CO)C4(N=N4)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(COC2C(OC(C(C2O)O)O)CO)COC3C(OC(C(C3O)O)O)CO)C4(N=N4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of ATB-BMPA

The preparation of ATB-BMPA involves two main stages: synthesis of the key intermediate 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid and its coupling to the bis-mannosylated propylamine (BMPA). The detailed synthetic route and purification steps are as follows:

Synthesis of 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid

  • This intermediate is commercially available or synthesized via established diazirine chemistry, where the trifluoromethyl diazirine group acts as a photoreactive moiety.
  • The diazirine group serves as a carbene precursor upon UV irradiation, enabling covalent labeling of the target protein.

Coupling to 1,3-bis-(D-mannos-4-yloxy)-2-propylamine (BMPA)

Two methods have been reported for coupling the benzoyl derivative to BMPA:

Method A: Using Hydroxybenzotriazole and Dicyclohexylcarbodiimide (DCC)
  • 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid (12 mg) and hydroxybenzotriazole (14 mg) are dissolved in dimethylethylene glycol.
  • Dicyclohexylcarbodiimide (20 mg) is added and the reaction proceeds overnight at 4 °C.
  • The mixture is centrifuged to remove dicyclohexylurea byproduct.
  • The supernatant is added dropwise to a solution of [2-^3H]BMPA (radiolabeled BMPA) in methanol with N-methylmorpholine as base.
  • After 2 hours at room temperature, conversion to ATB-BMPA is confirmed by thin-layer chromatography.
  • The product is purified by paper chromatography.
  • Yield: Radiolabeled product with specific radioactivity of 10 Ci/mmol and 16 mCi total activity.
Method B: Using Isobutyl Chloroformate Activation
  • 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid (12 mg) is activated by isobutyl chloroformate in dimethylformamide with N-methylmorpholine at 0-4 °C.
  • BMPA (25 mg) dissolved in dimethylformamide with N-methylmorpholine is added to the activated acid solution.
  • The reaction proceeds for 2 hours at 0-4 °C.
  • Solvents are removed, and the crude product is purified by silica-gel column chromatography using ethyl acetate/methanol/water (18:2:1, by volume).
  • Further rechromatography yields pure ATB-BMPA.
  • Yield: Approximately 15 mg of pure product.
  • Mass spectrometry confirms molecular ion at m/z = 626 [M - 1]^−, consistent with expected molecular weight.

Analytical Characterization and Affinity Determination

Chromatographic Analysis

  • Radiolabeled and unlabeled ATB-BMPA co-chromatograph with UV absorbance and sugar-staining reagents, confirming purity and identity.
  • Thin-layer chromatography and silica-gel column chromatography are used for purification and analysis.

Affinity Constant Determination (Ki)

  • The affinity of ATB-BMPA for the glucose transporter is measured via two approaches:
    • Inhibition of D-galactose uptake by erythrocytes.
    • Equilibrium binding assay using a radiolabeled exofacial ligand (ASA-BMPA) displacement.
  • Results:
    • Ki at 0 °C: 338 ± 37 micromolar.
    • Ki at 20 °C: 368 ± 59 micromolar.
    • These values align with half-maximal inhibition of D-galactose uptake (Ki = 297 ± 53 micromolar).

Photolabelling Procedure

  • Erythrocytes or isolated erythrocyte membranes are incubated with ATB-BMPA.
  • Samples are irradiated with UV light (typically 60 seconds) to activate the diazirine group, generating reactive carbene intermediates that covalently bind to the glucose transporter protein.
  • The labeled transporter can be immunoprecipitated using specific antibodies against the GLUT1 isoform, confirming selective labeling.
  • The photolabeling allows investigation of transporter conformation and accessibility, with resistance to proteolytic enzymes indicating an outward-facing conformation.

Summary Table of Preparation and Properties

Step/Parameter Description/Value
Key Intermediate 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid
Coupling Reagents Hydroxybenzotriazole, Dicyclohexylcarbodiimide or Isobutyl chloroformate, N-methylmorpholine
Solvents Dimethylethylene glycol (Method A), Dimethylformamide (Method B)
Reaction Conditions Overnight at 4 °C (Method A), 2 hours at 0-4 °C (Method B)
Purification Methods Paper chromatography, Silica-gel column chromatography
Molecular Ion (Mass Spec) m/z = 626 [M - 1]^−
Radiolabeling Specific Activity 10 Ci/mmol (for radiolabeled BMPA derivative)
Affinity Constant (Ki) for Glucose Transporter 338 ± 37 µM (0 °C), 368 ± 59 µM (20 °C)
Photolabeling UV Irradiation Time 60 seconds
Target Protein Human erythrocyte glucose transporter (GLUT1 isoform)

Chemical Reactions Analysis

Types of Reactions

2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols .

Scientific Research Applications

2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine, also known as ATB-BMPA, is utilized as an exofacial probe in scientific research, specifically for studying the human erythrocyte glucose transport system .

Scientific Research Applications

  • Exofacial Probe: ATB-BMPA serves as an exofacial probe, which means it is used to investigate the outer surface of cell membranes, particularly in the context of glucose transport . Being cell-impermeable, it ensures that photolabeling remains confined to the plasma membrane pool of glucose transporters .
  • Glucose Transporter Studies: ATB-BMPA is applied in studies related to glucose transporters. For instance, it has been used to measure adipocyte cell-surface-associated glucose transporters to establish how changes in glucose transporter trafficking contribute to the increase in insulin action .
  • Insulin Sensitivity Research: Research has shown that insulin responsiveness is increased alongside a rise in the total tissue content of the glucose transporter GLUT4 when using ATB-BMPA .
  • BRL 49653 Treatment: Studies involving BRL 49653, an antidiabetic agent, have utilized ATB-BMPA to examine glucose transport in adipocytes .

Mechanism of Action

The compound exerts its effects by binding to the glucose transporters on the surface of erythrocytes. This binding is facilitated by the azitrifluoroethyl group, which interacts with specific sites on the transporter proteins. The mannosyl groups enhance the compound’s affinity for the transporters, allowing for precise photolabeling and study of glucose transport mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Cytochalasin B

  • Binding Site : Unlike ATB-BMPA, which targets the exofacial glucose-binding site, cytochalasin B binds to the intracellular substrate-binding pocket of GLUT proteins .
  • Permeability : Cytochalasin B is membrane-permeant, limiting its utility for surface-specific labeling. ATB-BMPA’s impermeability ensures exclusive labeling of plasma membrane-localized transporters .
  • Applications : Cytochalasin B is used to study transporter internalization, while ATB-BMPA quantifies surface-resident transporters under insulin stimulation or contraction .

B. DESC (2,2'-Dithiobis-N-ethylspermine-5-carboxamide)

  • Design : DESC shares structural symmetry with ATB-BMPA, featuring dual sugar moieties, but it is a polyamine-based antagonist for ion channels rather than a glucose transporter probe .
  • Specificity : DESC lacks the photolabile and glucose-mimetic groups critical for ATB-BMPA’s transporter-specific labeling .

C. Biotinylated ATB-BMPA Derivatives

  • Modification: The biotin-conjugated variant, N-[2-[2-[2-[(N-biotinylcaproylamino)ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine, adds a biotin tag to ATB-BMPA .
  • Utility: This derivative enables streptavidin-based pull-down assays, enhancing detection sensitivity and compatibility with immunoprecipitation workflows .
  • Limitation : The biotin group may sterically hinder binding to certain transporter conformations compared to unmodified ATB-BMPA .
Performance Metrics
Compound Target Binding Site Permeability Key Application Ki (μM)
ATB-BMPA GLUT1/GLUT4 Exofacial Impermeant Surface transporter quantification 297–368
Cytochalasin B GLUT1/GLUT4 Intracellular Permeant Total transporter pool analysis 0.1–0.5
Biotinylated ATB-BMPA GLUT1/GLUT4 Exofacial Impermeant Immunoprecipitation and advanced detection N/A
DESC Ion channels Extracellular Impermeant Polyamine receptor antagonism N/A
Research Findings and Limitations
  • ATB-BMPA vs. Cytochalasin B :

    • In GLUT1-overexpressing cells, ATB-BMPA labels only catalytically active surface transporters, whereas cytochalasin B labels both active and inactive intracellular pools .
    • Mutagenesis studies show that GLUT1 mutants (e.g., Q282L, Y293I) lose ATB-BMPA binding but retain cytochalasin B affinity, confirming distinct binding sites .
  • ATB-BMPA in Disease Models :

    • In obese Zucker rats, ATB-BMPA revealed reduced insulin-stimulated GLUT4 surface recruitment, correlating with impaired glucose uptake . Exercise training restored GLUT4 translocation, measurable via ATB-BMPA labeling .
    • Contraction-induced GLUT4 translocation in muscle, distinct from insulin signaling, was dissected using ATB-BMPA, highlighting its utility in pathway-specific studies .
  • Limitations: ATB-BMPA cannot label transporters in "docked but unfused" vesicles, as shown in adipocytes treated with insulin and isoproterenol . Requires UV irradiation for crosslinking, which may damage cellular components in live-cell assays .

Biological Activity

2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine, commonly referred to as ATB-BMPA, is a compound of significant interest due to its biological activity, particularly in the context of glucose metabolism and potential therapeutic applications in diabetes management. This article reviews the biological activity of ATB-BMPA, focusing on its mechanisms of action, effects on glucose transport, and implications for therapeutic use.

Chemical Structure and Properties

ATB-BMPA is characterized by its unique chemical structure that includes:

  • Azitrifluoroethyl group : Enhances the compound's interaction with biological targets.
  • D-mannose moieties : Known for their role in glucose transport and potential anti-adhesive properties against pathogens.

The compound's CAS number is 29461-18-3, and it has been studied for its interactions with glucose transporters, particularly GLUT4.

ATB-BMPA functions primarily by enhancing insulin sensitivity and promoting glucose uptake in adipocytes. The following mechanisms have been identified:

  • Glucose Transport Stimulation : In studies involving C57BL/6 obese mice, ATB-BMPA treatment led to a significant increase in GLUT4 transporter levels on the cell surface, enhancing glucose uptake in response to insulin .
  • Insulin Receptor Modulation : The compound has been shown to increase the number of insulin receptors in adipocytes, thereby improving insulin responsiveness without altering receptor affinity .
  • Photolabeling Studies : Research utilizing photolabeling techniques demonstrated that ATB-BMPA effectively tagged GLUT4 transporters, providing insights into their trafficking and regulatory mechanisms during insulin stimulation .

Case Studies and Research Findings

  • Animal Models : In a study involving obese mice treated with ATB-BMPA, significant improvements in glucose tolerance were observed after just eight days of dietary inclusion. The half-maximal effective dose was determined to be approximately 0.1 mg/kg body weight .
  • Mechanistic Insights : Further research indicated that the increase in glucose transport was accompanied by a notable rise in total tissue content of GLUT4. This suggests that ATB-BMPA not only enhances translocation but may also stimulate GLUT4 synthesis within adipose tissue .
  • Comparative Studies : In comparison with other antidiabetic agents like BRL 49653 (a thiazolidinedione), ATB-BMPA demonstrated superior effects on glucose transport dynamics without adverse effects commonly associated with some diabetes medications .

Summary of Biological Effects

Study ReferenceModel UsedTreatment DurationKey Findings
C57BL/6 Mice8 daysImproved glucose tolerance; increased GLUT4
PhotolabelingN/AEffective tagging of GLUT4; insights into trafficking
Insulin ResponseN/AEnhanced insulin receptor numbers; improved responsiveness

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.